1-Oxa-6-azaspiro[3.5]nonane Oxalate: A Next-Generation Spirocyclic Bioisostere in Drug Discovery
1-Oxa-6-azaspiro[3.5]nonane Oxalate: A Next-Generation Spirocyclic Bioisostere in Drug Discovery
Target Audience: Medicinal Chemists, DMPK Scientists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper & Application Guide
Executive Summary
In contemporary medicinal chemistry, the over-reliance on flat, sp²-rich aromatic rings and traditional saturated heterocycles (e.g., morpholine, piperidine) has contributed to high attrition rates in clinical development due to poor physicochemical properties and metabolic liabilities. To combat this, the strategic incorporation of highly highly functionalized, three-dimensional spirocycles has emerged as a premier tactic.
1-Oxa-6-azaspiro[3.5]nonane oxalate (2:1) represents a cutting-edge, conformationally restricted bioisostere. By fusing an oxetane ring to a piperidine scaffold via a single spiro carbon, this molecule dramatically increases the fraction of sp³ carbons (Fsp³), modulates amine basicity, and shields metabolic soft spots[1]. This technical guide explores the structural causality, physicochemical benefits, and self-validating protocols for integrating this building block into target-directed drug discovery workflows.
Chemical Identity & Structural Architecture
1-Oxa-6-azaspiro[3.5]nonane consists of a 4-membered oxetane ring and a 6-membered piperidine ring sharing a quaternary spiro carbon at position 4. Commercially and synthetically, it is most frequently utilized as a hemioxalate salt (2:1 ratio of free base to oxalic acid).
Quantitative Physicochemical Profile
The following table summarizes the core structural and physical data of the compound, critical for formulation and stoichiometric calculations during high-throughput parallel synthesis,.
| Property | Value / Description |
| Chemical Name | 1-Oxa-6-azaspiro[3.5]nonane oxalate (2:1) |
| CAS Registry Number | 1523606-44-1 (Salt) / 204388-70-5 (Free Base) |
| Molecular Formula | C₁₆H₂₈N₂O₆ (Salt) / C₇H₁₃NO (Free Base) |
| Molecular Weight | 344.41 g/mol (Salt) / 127.18 g/mol (Free Base) |
| SMILES (Free Base) | C1CC2(CCCNC2)O1 |
| Physical Form | Crystalline Solid |
| Storage Temperature | 2–8 °C (Dark, Dry Environment) |
Physicochemical Rationale & Bioisosteric Causality
As a Senior Application Scientist, it is crucial to understand why we replace ubiquitous rings like morpholine with 1-oxa-6-azaspiro[3.5]nonane. The decision is driven by three distinct physicochemical mechanisms[2],[3]:
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pKa Modulation via Inductive Effects (-I): Traditional piperidines are highly basic (pKa ~9-10), leading to off-target hERG channel blockade (cardiotoxicity) and phospholipidosis. In 1-oxa-6-azaspiro[3.5]nonane, the highly electronegative oxetane oxygen is situated just three sigma bonds away from the piperidine nitrogen (O1 → C4 → C5 → N6). This proximity exerts a strong through-bond electron-withdrawing effect, significantly lowering the basicity of the amine lone pair.
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Metabolic Shielding: Morpholine is notorious for rapid Cytochrome P450 (CYP)-mediated oxidation at the α-carbons adjacent to its heteroatoms. The spirocyclic quaternary carbon in this scaffold acts as a steric shield and removes these labile α-protons, redirecting metabolic clearance and extending the compound's half-life[1].
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Enhanced 3D Vectorization (Fsp³): The spiro-fusion forces the molecule into a rigid, orthogonal 3D conformation. This "escape from flatland" improves aqueous solubility (by disrupting crystal packing in the final drug molecule) and provides a unique exit vector for substituents, enhancing binding affinity to complex protein pockets.
Caption: Bioisosteric replacement logic driving the use of 1-oxa-6-azaspiro[3.5]nonane.
Salt Form Causality & Handling Protocols
Why the Oxalate (2:1) Salt?
Low molecular weight aliphatic amines (MW < 150 g/mol ) typically present as volatile, malodorous oils that are highly susceptible to atmospheric oxidation and carbon dioxide absorption (forming transient carbamates). By converting the free base into a hemioxalate salt (2 molecules of amine per 1 molecule of oxalic acid), the compound is locked into a protonated, thermodynamically stable state[4]. This drastically increases the melting point, yielding a bench-stable, crystalline solid that ensures precise stoichiometric weighing for high-throughput screening.
Handling & Safety Protocol
According to standard hazard classifications[5]:
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Hazards: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).
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PPE Requirement: Handle exclusively within a certified fume hood using nitrile gloves, safety goggles, and a lab coat.
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Storage: Maintain at 2–8 °C in a tightly sealed, desiccated container to prevent moisture ingress.
Experimental Workflow: Microsomal Stability Profiling
To empirically validate the metabolic shielding provided by the spirocyclic oxetane, a Human Liver Microsome (HLM) intrinsic clearance assay is required.
Self-Validating System Design: A robust protocol must validate itself. Therefore, this workflow mandates the inclusion of Verapamil (a known high-clearance positive control to verify CYP enzymatic activity) and Warfarin (a low-clearance negative control to rule out non-specific degradation). Tolbutamide is used as an Internal Standard (IS) to normalize LC-MS/MS injection variability.
Step-by-Step Methodology:
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Matrix Preparation: Thaw Human Liver Microsomes (HLM) on ice. Prepare a 0.5 mg/mL microsomal protein suspension in 100 mM potassium phosphate buffer (pH 7.4) supplemented with 3.3 mM MgCl₂.
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Compound Spiking: Add the spirocyclic test compound (and controls in separate wells) to the matrix at a final concentration of 1 µM. Pre-incubate the 96-well plate at 37 °C for 5 minutes.
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Reaction Initiation: Initiate the metabolic reaction by adding the cofactor NADPH (final concentration 1 mM) to all wells.
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Kinetic Sampling: At designated time points (t = 0, 15, 30, 45, 60 minutes), extract 50 µL aliquots from the reaction mixture.
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Quenching & Precipitation: Immediately transfer each aliquot into 150 µL of ice-cold acetonitrile containing the Internal Standard (Tolbutamide, 100 ng/mL). Causality: The cold organic solvent instantly denatures the CYP enzymes, halting the reaction precisely at the target time point.
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Phase Separation: Centrifuge the quenched plates at 4,000 × g for 15 minutes at 4 °C to pellet the precipitated proteins.
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Quantification: Transfer the clear supernatant to a new plate and analyze via LC-MS/MS (MRM mode). Calculate the half-life (t₁/₂) and intrinsic clearance (CL_int) from the log-linear decline of the analyte/IS peak area ratio.
Caption: High-throughput microsomal stability assay workflow for spirocyclic amines.
Applications in Target-Directed Synthesis
The utility of azaspiro[3.5]nonane derivatives has been heavily validated in recent literature. For instance, in the optimization of Fatty Acid Amide Hydrolase (FAAH) inhibitors for pain management, researchers successfully utilized 7-azaspiro[3.5]nonane and 1-oxa-8-azaspiro[4.5]decane scaffolds to achieve a remarkable reduction in molecular weight while retaining superior CNS drug-like properties[6],[7].
Furthermore, the oxetane moiety is increasingly recognized as the "hydrophilic sister" of the gem-dimethyl group and the "lipophilic brother" of the carbonyl group[1]. By acting as a polar equivalent, it enables higher binding affinities in complex enzymatic pockets, such as the NAD(P)H:quinone oxidoreductase 1 (NQO1) active site, where the oxetane oxygen provides critical hydrogen bonding capacity[2].
References
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Meyers, M. J., et al. "Discovery of novel spirocyclic inhibitors of fatty acid amide hydrolase (FAAH). Part 1: identification of 7-azaspiro[3.5]nonane and 1-oxa-8-azaspiro[4.5]decane as lead scaffolds", Bioorganic & Medicinal Chemistry Letters, 2011. Available at:[Link]
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Yang, Y. S., et al. "Discovery of novel spirocyclic inhibitors of fatty acid amide hydrolase (FAAH). Part 2. Discovery of 7-azaspiro[3.5]nonane urea PF-04862853...", Bioorganic & Medicinal Chemistry Letters, 2011. Available at:[Link]
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"Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole", Molecules (MDPI), 2015. Available at:[Link]
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"Spirocyclic Oxetanes: Synthesis and Properties", ResearchGate, 2024. Available at:[Link]
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"Put a ring on it: application of small aliphatic rings in medicinal chemistry", PubMed Central (NIH), 2020. Available at:[Link]
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